2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a triazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-triazine core, followed by the introduction of the tert-butyl and phenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-triazine derivatives with different substituents. Examples include:
- 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(METHYL)PHENYL]ACETAMIDE
- 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(ETHYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N6O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H24N6O2S/c1-11(2)12-6-8-13(9-7-12)20-14(26)10-28-18-23-22-17-21-16(27)15(19(3,4)5)24-25(17)18/h6-9,11H,10H2,1-5H3,(H,20,26)(H,21,22,27) |
InChI Key |
UQNOYQSSNWUDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C |
Origin of Product |
United States |
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